molecular formula C13H16N2O B1463442 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1267469-16-8

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1463442
CAS No.: 1267469-16-8
M. Wt: 216.28 g/mol
InChI Key: LHSYJVGKRRPUEA-UHFFFAOYSA-N
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Description

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13(16)15-12/h6,8-9H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSYJVGKRRPUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1267216-40-9) is a compound with significant biological activity. Its structure includes a hexahydroquinoline framework with a carbonitrile group that contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C13H17NO3
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : 2-Oxo-6-propan-2-yl-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid

Structural Characteristics

The compound features:

  • A quinoline core which is known for its diverse biological activities.
  • A carbonitrile functional group that may enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. For instance:

  • Study Findings : A derivative similar to 2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has explored the anticancer potential of hexahydroquinoline derivatives:

  • Mechanism : Compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In vitro studies highlighted that compounds with similar structures inhibited cell proliferation in lung cancer cells by disrupting cell cycle progression .

Neuroprotective Effects

The neuroprotective effects of hexahydroquinoline derivatives are gaining attention:

  • Research Insights : Animal models have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases. Hexahydroquinolines have been investigated for their anti-inflammatory properties:

  • Findings : Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis .

Data Table of Biological Activities

Activity TypeModel/MethodologyKey FindingsReference
AntimicrobialBacterial inhibition assaysEffective against S. aureus and E. coli
AnticancerCell proliferation assaysInduces apoptosis in lung cancer cells
NeuroprotectiveAnimal modelsProtects against oxidative stress
Anti-inflammatoryIn vivo modelsReduces cytokine levels in arthritis models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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